molecular formula C21H42N2 B14367050 1-Octadecyl-2,3-dihydro-1H-imidazole CAS No. 91834-91-2

1-Octadecyl-2,3-dihydro-1H-imidazole

Cat. No.: B14367050
CAS No.: 91834-91-2
M. Wt: 322.6 g/mol
InChI Key: PNYFLXCOMFVARV-UHFFFAOYSA-N
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Description

1-Octadecyl-2,3-dihydro-1H-imidazole is a chemical compound with the molecular formula C21H42N2. It belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by a long octadecyl chain attached to the imidazole ring, making it a fatty imidazoline derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octadecyl-2,3-dihydro-1H-imidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient for producing fatty imidazolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Octadecyl-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Octadecyl-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Octadecyl-2,3-dihydro-1H-imidazole involves its interaction with cellular membranes and enzymes. The long octadecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the imidazole ring can interact with various enzymes, inhibiting their activity and leading to cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 1-Octadecyl-2,3-dihydro-1H-imidazole is unique due to its long octadecyl chain, which imparts distinct physicochemical properties and biological activities. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and membrane-disrupting agents .

Properties

CAS No.

91834-91-2

Molecular Formula

C21H42N2

Molecular Weight

322.6 g/mol

IUPAC Name

3-octadecyl-1,2-dihydroimidazole

InChI

InChI=1S/C21H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-20-18-22-21-23/h18,20,22H,2-17,19,21H2,1H3

InChI Key

PNYFLXCOMFVARV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CNC=C1

Origin of Product

United States

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